molecular formula C23H31N3O4 B2806463 2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 1448072-34-1

2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No. B2806463
CAS RN: 1448072-34-1
M. Wt: 413.518
InChI Key: OERFULAASKRAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with five carbon atoms, one nitrogen atom, and one oxygen atom.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring is aromatic and planar, while the tetrahydrobenzo[b][1,4]oxazepin ring is likely to be non-planar .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound. The isoxazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

A method for synthesizing novel compounds related to the chemical structure involves the condensation of 3,5-dimethylisoxazol-4-amine with salicylaldehydes, followed by reduction, treatment with aryl isothiocyanates, and ring closure via acetal formation in the presence of formaldehyde. This process yields 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones, which are structurally related to the compound of interest (Rajanarendar, Reddy, & Srinivas, 2008).

Chemical Reactions and Intermediates

Research on the thermal addition of 1,3-dimethylpyrazolo-[1,2-a]benzotriazole to dimethyl acetylenedicarboxylate provides insight into the reaction mechanisms involving azomethinimine moieties. This process leads to the formation of complex intermediates and products, such as dimethyl 2a,4-dimethyl-4a,8b,8c-triazapentaleno[1,6-ab]indene-1,2-dicarboxylate, through zwitterionic intermediates. These findings contribute to understanding the reactivity and potential applications of compounds structurally similar to the one (Albini, Bettinetti, & Minoli, 1983).

Computational Studies

Computational studies, including Density Functional Theory (DFT) calculations, provide valuable insights into the molecular structure, orbital characteristics, and electronic properties of related compounds. For instance, the synthesis and DFT analysis of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol offer a comparative understanding of the crystal structures obtained from X-ray diffraction and theoretical calculations, shedding light on the electronic and spatial properties of molecules related to the compound of interest (Long, Qin, Wu, Zou, & Zhou, 2019).

Biological Activities

Although the focus is on excluding drug-related information, it's noteworthy that related compounds have been evaluated for their biological activities, such as antioxidant properties. For example, the antioxidant activities of synthesized coumarins, structurally related to the compound , have been assessed using various radical scavenging methods, providing a basis for understanding the potential biological relevance of similar compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-14(2)9-10-26-19-8-7-17(11-20(19)29-13-23(5,6)22(26)28)24-21(27)12-18-15(3)25-30-16(18)4/h7-8,11,14H,9-10,12-13H2,1-6H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERFULAASKRAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.